N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the 3-fluorophenyl group and the cyclopropanecarboxamide moiety in the structure of this compound contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide typically involves the following steps:
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Formation of the 1,3,4-oxadiazole ring: : This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. Common reagents used in this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
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Introduction of the 3-fluorophenyl group: : This step involves the substitution of a suitable precursor with a 3-fluorophenyl group. This can be done using various coupling reactions such as Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents .
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Formation of the cyclopropanecarboxamide moiety: : This can be achieved through the reaction of cyclopropanecarboxylic acid with appropriate amines or amides under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Palladium catalysts, boron reagents (for Suzuki-Miyaura coupling)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
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Biology: : It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
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Medicine: : The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
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Industry: : It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide can be compared with other similar compounds, such as:
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N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide: : This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of chlorine may alter its chemical and biological properties.
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N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide: : This compound contains a bromine atom instead of a fluorine atom, which may also affect its reactivity and biological activity.
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N-(5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide: : The presence of a methyl group instead of a fluorine atom may result in different chemical and biological properties.
The uniqueness of this compound lies in the presence of the 3-fluorophenyl group, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-9-3-1-2-8(6-9)11-15-16-12(18-11)14-10(17)7-4-5-7/h1-3,6-7H,4-5H2,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDWIGUFMLVMSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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